Welcome to the BenchChem Online Store!
molecular formula C7H10O3 B8376415 Methyl [(1-methyl-2-propynyl)oxy]acetate

Methyl [(1-methyl-2-propynyl)oxy]acetate

Cat. No. B8376415
M. Wt: 142.15 g/mol
InChI Key: ZNLQXJPGWRSRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06642222B2

Procedure details

The product from Example 84A (20 g, 0.14 mol) in methanol (700 mL) was treated with mercury(II) acetate (4.6 g, 0.014 mol), heated to reflux for 1 hour, concentrated to approximately 100 mL total volume, treated with 1M HCl (100 mL) and extracted with dichloromethane (3×, 100 mL). The extractions were combined, dried (MgSO4), filtered and concentrated to provide the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])[C:3]#[CH:4].C[OH:12]>C([O-])(=O)C.[Hg+2].C([O-])(=O)C>[CH3:1][CH:2]([O:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])[C:3](=[O:12])[CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(C#C)OCC(=O)OC
Name
Quantity
700 mL
Type
reactant
Smiles
CO
Name
Quantity
4.6 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Hg+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approximately 100 mL total volume
ADDITION
Type
ADDITION
Details
treated with 1M HCl (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×, 100 mL)
EXTRACTION
Type
EXTRACTION
Details
The extractions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(C(C)=O)OCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.